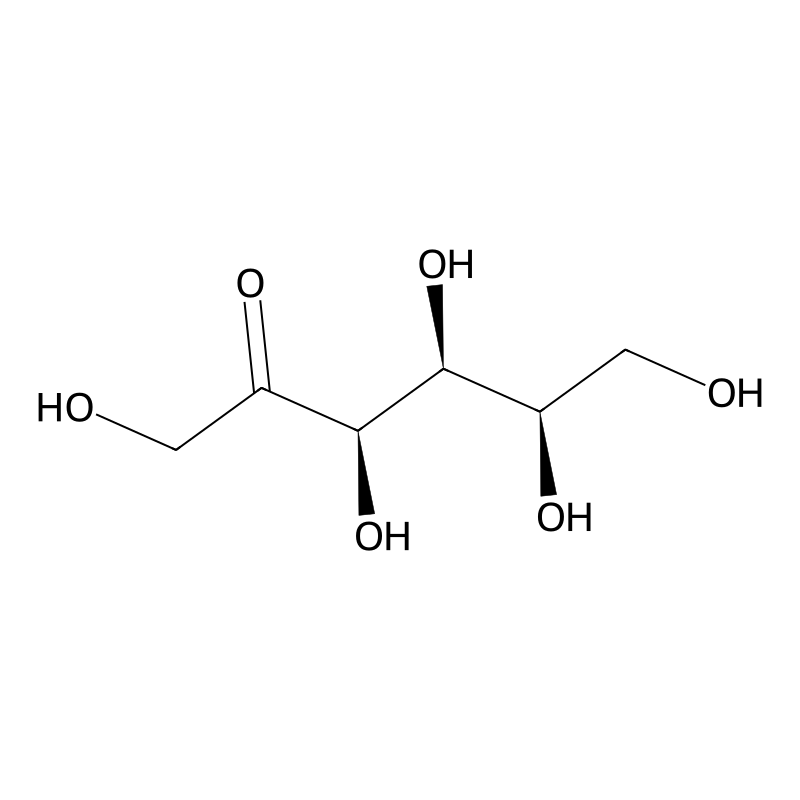

D-Sorbose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

D-sorbose has been reported in Sparganium stoloniferum with data available.

D-Sorbose (CAS 3615-56-3) is a naturally occurring ketohoxose monosaccharide. While structurally similar to other common sugars like fructose and glucose, its primary industrial value is not as a sweetener but as an essential, stereospecific precursor for the large-scale synthesis of L-ascorbic acid (Vitamin C). [REFS-1, REFS-2] Its specific chirality is critical for compatibility with the established microbial and chemical steps of the Reichstein process, the historical backbone of industrial Vitamin C production. [REFS-3, REFS-4] This makes the choice of D-Sorbose over other sugars a mandatory process decision for manufacturers using this well-established and optimized production pathway.

References

- [1] Pappenberger, G., & Hohmann, H. P. (2014). Industrial production of L-ascorbic acid (vitamin C) and D-isoascorbic acid. In Advances in biochemical engineering/biotechnology (Vol. 143, pp. 143–188). Springer.

- [3] Reichstein process. Wikipedia.

- [4] Hancock, R. D., & Viola, R. (2002). Biotechnological approaches for L-ascorbic acid production. Trends in biotechnology, 20(7), 299-305.

Substitution of D-Sorbose with its enantiomer (L-Sorbose) or a close structural isomer (D-Fructose) fails due to the high stereospecificity of the core biotransformation step in Vitamin C synthesis. The initial and most critical conversion relies on microbial dehydrogenases, primarily from *Gluconobacter oxydans*, which exhibit remarkable chemo-, regio-, and stereoselectivity for oxidizing D-sorbitol to L-sorbose (the enantiomer of the input compound for this guide). [REFS-1, REFS-2] Subsequent chemical or enzymatic steps are optimized specifically for the L-sorbose scaffold. Attempting to use D-Sorbose directly in these L-sorbose pathways, or substituting with D-Fructose, would either halt the process entirely or require a complete, unproven, and economically non-viable re-engineering of the entire multi-stage production chain. [3] Therefore, D-Sorbose is procured for synthesis routes where its specific chirality is the required starting point, distinct from the more common L-sorbose pathway.

References

- [1] Gao, L., Hu, Y., Liu, J., Du, G., Zhou, J., & Chen, J. (2014). Stepwise metabolic engineering of Gluconobacter oxydans WSH-003 for the direct production of 2-keto-l-gulonic acid from d-sorbitol. Metabolic engineering, 24, 30-37.

- [2] Sugisawa, T., Hoshino, T., & Nomura, S. (2005). Microbial production of L-ascorbic acid from D-sorbitol, L-sorbose, L-gulose, and L-sorbosone by Ketogulonicigenium vulgare DSM 4025. Journal of bioscience and bioengineering, 99(3), 231-238.

- [3] De Wulf, P., Soetaert, W., & Vandamme, E. J. (2000). Optimized synthesis of L-sorbose by C (5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans. Biotechnology and bioengineering, 69(3), 339-343.

Precursor Suitability: Required Chiral Scaffold for Specific Synthesis Routes

While the dominant industrial Vitamin C process converts D-sorbitol to L-sorbose, D-Sorbose serves as a critical starting material for alternative synthetic pathways and as a precursor for other complex chiral molecules where its specific stereochemistry is non-negotiable. For instance, the epimerization and functionalization at C-5 of D-fructose derivatives is a known route to access L-sorbose chemistry, highlighting that these isomers are distinct starting points for stereospecific transformations. [1] Using D-fructose or L-sorbose would require entirely different, and potentially less efficient, synthetic designs to arrive at a D-sorbose-derived target.

| Evidence Dimension | Synthetic Pathway Compatibility |

| Target Compound Data | Provides the required (3S, 4R, 5R) stereochemistry at C3, C4, and C5 for specific chiral targets. |

| Comparator Or Baseline | L-Sorbose (3S, 4R, 5S) and D-Fructose (3R, 4R, 5R) possess different stereochemistry, making them incompatible as direct substitutes in D-sorbose-specific reaction schemes. |

| Quantified Difference | Qualitative but absolute: Incompatible stereochemistry prevents direct substitution. |

| Conditions | Multi-step organic synthesis of complex chiral molecules. |

For researchers developing novel synthesis routes or targeting specific chiral molecules, procuring the correct starting isomer like D-Sorbose is fundamental to the viability of the entire synthetic plan.

Differential Biological Transport: Specific Uptake via Fructose Transporter GLUT5

In biological systems, the transport of D-Sorbose across cell membranes is specifically mediated by the fructose transporter, GLUT5, and not by the sodium-dependent glucose cotransporter SGLT1. [1] In a rat model, orally administered D-Sorbose showed measurable intestinal absorption and appearance in peripheral blood, with absorption rates significantly increased in animals fed a high-fructose diet that upregulates GLUT5 expression. This contrasts with D-glucose, which is primarily transported by SGLT1. This specific transport mechanism makes D-Sorbose a useful tool for studying GLUT5-mediated pathways or for applications where uptake should be independent of glucose transport channels.

| Evidence Dimension | Intestinal Transport Mechanism |

| Target Compound Data | Transported by GLUT5; Not transported by SGLT1. |

| Comparator Or Baseline | D-Glucose: Primarily transported by SGLT1. |

| Quantified Difference | Qualitative difference in primary transport protein utilized. |

| Conditions | In vivo oral administration in rats. |

This selective transport mechanism is critical for applications in nutritional studies, metabolic research, and the development of diagnostics or therapeutics targeting fructose-specific pathways, justifying the procurement of D-Sorbose over D-glucose for these specific uses.

Chiral Pool Synthesis Starting Material

Use as a defined, stereospecific building block in multi-step organic synthesis. Its unique arrangement of hydroxyl groups makes it a valuable starting point for the synthesis of complex natural products or pharmaceutical intermediates where the precise chirality offered by D-Sorbose is required and cannot be easily achieved starting from more common sugars like D-glucose or D-fructose. [1]

Probing Fructose-Specific Metabolic and Transport Pathways

Employ as a specific substrate to investigate biological processes mediated by the GLUT5 fructose transporter. Because it is absorbed via GLUT5 but not the primary glucose transporter SGLT1, D-Sorbose is the right choice for experiments designed to isolate and study fructose transport and metabolism in cell culture or animal models, without the confounding variable of SGLT1-mediated uptake. [2]

Development of Rare Sugar Derivatives

Serves as a precursor for the chemical or enzymatic synthesis of other rare sugars or their derivatives. The distinct stereochemistry of D-Sorbose provides a unique scaffold for creating novel carbohydrate-based molecules for research in glycobiology, materials science, or as potential low-calorie sweeteners.

References

- [1] Liotta, E., et al. (2001). D-Fructose-L-sorbose interconversions. Access to 5-thio-D-fructose and interaction with the D-fructose transporter, GLUT5. Journal of the Chemical Society, Perkin Transactions 1, (17), 2045-2050.

- [2] Kishida, K., et al. (2023). Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats. British Journal of Nutrition, 130(11), 1852-1858.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types